mTOR/HDAC-IN-1
Description
Significance of Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling in Cellular Homeostasis
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central node in the integration of various environmental and intracellular cues, such as growth factors, nutrients, and energy status, to regulate cellular homeostasis. nih.govtandfonline.comnih.gov It is a pivotal regulator of fundamental cellular processes, and its proper functioning is essential for normal cell growth and metabolism. nih.govassaygenie.com mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). cellsignal.com
mTORC1 is a master regulator of cell growth, promoting anabolic processes while inhibiting catabolic ones. nih.govnih.gov In response to favorable growth conditions, mTORC1 stimulates the synthesis of proteins, lipids, and nucleotides, which are the essential building blocks for increasing cell mass and proliferation. nih.govoup.com It achieves this primarily through the phosphorylation of two key downstream effectors: the ribosomal protein S6 kinases (S6Ks) and the eukaryotic translation initiation factor 4E-binding proteins (4E-BPs). assaygenie.comnih.gov Activation of S6K1 and inactivation of 4E-BPs by mTORC1 leads to an increase in protein synthesis. nih.govnih.gov Furthermore, mTORC1 promotes lipid and nucleotide biosynthesis, further contributing to cell growth. nih.govresearchgate.net
While mTORC1 is primarily associated with cell growth, mTORC2 plays a crucial role in cell survival, metabolism, and the organization of the actin cytoskeleton. wikipedia.orgresearchgate.net One of the most critical functions of mTORC2 is the activation of the protein kinase Akt, a key node in cell survival signaling. nih.govresearchgate.net By phosphorylating Akt, mTORC2 promotes cell survival and can also influence mTORC1 signaling. nih.gov Additionally, mTORC2 regulates cytoskeletal dynamics through its effects on proteins such as Protein Kinase C α (PKCα), which is important for cell migration and morphology. wikipedia.orgnih.gov
Given its central role in controlling cell growth and metabolism, it is not surprising that dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, metabolic disorders like diabetes, and neurological conditions. nih.govnumberanalytics.comdovepress.com In many cancers, the mTOR pathway is hyperactivated, contributing to uncontrolled cell proliferation, survival, and tumor development. nih.govnih.gov This hyperactivation can result from mutations in upstream signaling components or the loss of tumor suppressors that normally keep the pathway in check. nih.gov The frequent dysregulation of mTOR signaling in cancer makes it a prime target for therapeutic intervention. nih.govnih.gov
Histone Deacetylase (HDAC) Enzyme Family and Epigenetic Regulation
Histone deacetylases (HDACs) are a family of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. nih.govbohrium.com This process is fundamental to modulating chromatin structure and gene expression. nih.govquora.com
Based on their sequence homology to yeast HDACs, mammalian HDACs are categorized into four main classes. wikipedia.orgcatalysis.blog
Class I HDACs include HDAC1, 2, 3, and 8. These are primarily localized to the nucleus and are involved in cell proliferation and survival. bohrium.comwikipedia.orgnih.gov
Class II HDACs are further divided into Class IIa (HDAC4, 5, 7, and 9) and Class IIb (HDAC6 and 10). wikipedia.org Unlike Class I, these HDACs can shuttle between the nucleus and the cytoplasm, suggesting more diverse regulatory roles. wikipedia.orgnih.gov
Class IV contains a single member, HDAC11, which shares features of both Class I and II HDACs. wikipedia.orgcatalysis.blog
There is also a Class III of HDACs, known as sirtuins, which are structurally and mechanistically distinct from the "classical" zinc-dependent HDACs of Classes I, II, and IV. wikipedia.org
| Class | Subclass | Members | Primary Localization |
|---|---|---|---|
| Class I | - | HDAC1, HDAC2, HDAC3, HDAC8 | Nucleus |
| Class II | IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleus and Cytoplasm |
| IIb | HDAC6, HDAC10 | ||
| Class IV | - | HDAC11 | - |
The acetylation state of histones is a key determinant of chromatin structure and, consequently, gene accessibility for transcription. quora.commdpi.com Histone acetyltransferases (HATs) add acetyl groups, which neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure (euchromatin) that is generally associated with active gene transcription. nih.govd-nb.info Conversely, HDACs remove these acetyl groups, restoring the positive charge on histones and promoting a more condensed chromatin structure (heterochromatin), which typically leads to transcriptional repression. mdpi.comnumberanalytics.com By modulating the accessibility of DNA to the transcriptional machinery, HDACs play a pivotal role in regulating the expression of a vast number of genes that control cellular processes such as proliferation, differentiation, and apoptosis. nih.govnih.gov
Research Findings on a Dual mTOR/HDAC Inhibitor
A specific dual inhibitor, referred to as HDACs/mTOR Inhibitor 1 (also identified as compound 12l in some studies), has demonstrated potent inhibitory activity against both HDACs and mTOR. medchemexpress.comnih.gov
| Target | IC50 (nM) |
|---|---|
| HDAC1 | 0.19 |
| HDAC6 | 1.8 |
| mTOR | 1.2 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Research has shown that this dual inhibitor can stimulate cell cycle arrest in the G0/G1 phase and induce apoptosis in tumor cells. medchemexpress.comnih.gov In cellular studies, treatment with this compound led to a dose-dependent increase in the acetylation of histone H3 (a marker of HDAC inhibition) and a downregulation of phosphorylated ERK (a downstream effector of the mTOR pathway). medchemexpress.com These findings underscore the potential of simultaneously targeting both the mTOR and HDAC pathways as a therapeutic strategy in oncology.
Aberrant HDAC Activity in Disease Progression
The balance of histone acetylation is critical for the normal regulation of gene expression, and its disruption is a hallmark of many cancers. nih.gov Aberrant HDAC activity contributes to tumorigenesis through various mechanisms. Overexpression of certain HDACs has been linked to the silencing of tumor suppressor genes, leading to uncontrolled cell proliferation and survival. nih.govnih.gov For instance, high expression of HDAC1, 2, and 3 is associated with poor outcomes in gastric and ovarian cancers. nih.gov Similarly, elevated HDAC8 levels correlate with advanced-stage disease and poor survival in neuroblastoma. nih.gov
Beyond histone modifications, HDACs also deacetylate a multitude of non-histone proteins, thereby modulating their function and contributing to oncogenic signaling. nih.gov This dysregulation of the cellular acetylome can impact key processes such as cell cycle progression, DNA damage repair, and angiogenesis. nih.gov The aberrant recruitment of HDACs to specific gene promoters, often through interactions with fusion proteins resulting from chromosomal translocations, is a common mechanism in hematological malignancies. nih.gov The reversible nature of histone acetylation makes HDACs attractive therapeutic targets, with the goal of restoring normal acetylation patterns and reactivating the expression of tumor-suppressing proteins. nih.gov
Rationale for Dual Targeting of mTOR and HDAC Pathways
Given the central roles of both the mTOR and HDAC pathways in cancer, a strong rationale has emerged for their simultaneous inhibition. This approach aims to exploit the interconnectedness of these pathways to achieve a more potent and durable anti-cancer effect than could be achieved with single-agent therapies.
Mechanistic Basis for Synergy between mTOR and HDAC Inhibition
Preclinical studies have consistently demonstrated synergistic effects when combining mTOR and HDAC inhibitors across a wide range of cancer types, including B-cell acute lymphoblastic leukemia, breast cancer, and multiple myeloma. oncotarget.comnih.govaacrjournals.org The mechanistic basis for this synergy is multifaceted and appears to be context-dependent.
One key mechanism involves the induction of apoptosis. The combination of mTOR kinase inhibitors and HDAC inhibitors has been shown to increase the expression of pro-death genes, including targets of the Forkhead Box O (FOXO) transcription factors. oncotarget.comnih.gov Additionally, this combination can increase the sensitivity of cancer cells to apoptotic triggers at the mitochondrial level. oncotarget.comnih.gov In some contexts, the combination of mTOR and HDAC inhibitors leads to catastrophic oxidative stress and cell death by converging on the thioredoxin interacting protein (TXNIP). aacrjournals.org
Another important aspect of the synergy is the enhanced cell cycle arrest. nih.gov For example, the combination of the mTOR inhibitor sirolimus and the HDAC inhibitor entinostat (B1683978) has been shown to increase the expression of cell cycle negative regulators like CDKN1A (p21) and CDKN2A (p16), while decreasing the levels of critical growth and survival effectors such as Cyclin D. nih.gov Furthermore, the combination of mTOR and HDAC inhibitors can cooperatively promote the degradation of the MYC oncoprotein, a key driver of many cancers. nih.govnih.gov
The following table summarizes the inhibitory activity of mTOR/HDAC-IN-1 against mTOR and various HDAC isoforms.
| Target | IC50 (nM) |
| mTOR | 0.49 |
| HDAC1 | 0.91 |
| HDAC6 | 86 |
| HDAC8 | 27 |
| HDAC11 | >1000 |
| This table is based on data from MedchemExpress. medchemexpress.com |
Conceptual Frameworks for Combined Inhibition Strategies
The development of dual-targeting agents like this compound represents a sophisticated approach to combination therapy. The conceptual framework for this strategy is built on the premise that a single molecule designed to interact with two distinct targets can offer advantages over the co-administration of two separate drugs. acs.org These potential advantages include a more favorable pharmacokinetic profile, simplified dosing regimens, and potentially reduced off-target toxicities.
The design of such dual inhibitors often involves integrating the pharmacophores of two different classes of inhibitors into a single chemical entity. nih.gov In the case of this compound, the molecule is designed to maintain the interaction with the ATP-binding site of mTOR while also binding to the catalytic channel of HDAC. medchemexpress.com This approach seeks to maximize the synergistic potential of inhibiting both pathways within the same cell at the same time.
The broader conceptual framework for combining mTOR and HDAC inhibition also includes the potential to modulate the tumor microenvironment and enhance anti-tumor immunity. youtube.comyoutube.com HDAC inhibitors have been shown to influence the immune system in various ways, including effects on dendritic cell activation and T-cell function. mdpi.com By combining this immunomodulatory activity with the direct anti-proliferative effects of mTOR inhibition, it may be possible to achieve a more comprehensive and durable anti-cancer response.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23N11O3 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[4-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]piperidin-1-yl]-N-hydroxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H23N11O3/c24-19-17-18(13-1-2-16-15(7-13)30-22(25)37-16)31-34(20(17)29-11-28-19)10-12-3-5-33(6-4-12)23-26-8-14(9-27-23)21(35)32-36/h1-2,7-9,11-12,36H,3-6,10H2,(H2,25,30)(H,32,35)(H2,24,28,29) |
InChI Key |
VPTVCYOEECUFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN2C3=NC=NC(=C3C(=N2)C4=CC5=C(C=C4)OC(=N5)N)N)C6=NC=C(C=N6)C(=O)NO |
Origin of Product |
United States |
Mechanistic Actions of Mtor/hdac in 1 at the Molecular Level
Inhibition Profile and Specificity of mTOR/HDAC-IN-1
The efficacy of a dual inhibitor is defined by its potency and selectivity toward its intended targets. This compound demonstrates a highly specific inhibition profile, potently acting on mTOR kinase and select HDAC isoforms.
Selective Inhibition of mTOR Kinase Activity
This compound is a potent inhibitor of mTOR kinase. Research has determined its half-maximal inhibitory concentration (IC50) against mTOR to be 0.49 nM. medchemexpress.commedchemexpress.com This low nanomolar potency indicates a strong inhibitory effect on the kinase activity of mTOR, which is a central regulator of cellular metabolism, growth, and survival. mdpi.commdpi.com The mTOR enzyme is a core component of two distinct protein complexes, mTORC1 and mTORC2, which integrate various cellular signals to control processes like protein synthesis and cell proliferation. mdpi.comnih.gov
Selective Inhibition of Specific HDAC Isoforms (e.g., HDAC1, HDAC6)
In addition to its effects on mTOR, this compound is a highly effective inhibitor of HDACs, with a particular selectivity for specific isoforms. medchemexpress.com Its primary target among this enzyme class is HDAC1, against which it exhibits an IC50 value of 0.91 nM. medchemexpress.commedchemexpress.com The compound shows significant selectivity for HDAC1 over other isoforms, such as HDAC6 and HDAC8. medchemexpress.com This specificity is crucial, as different HDAC isoforms have distinct biological roles. pnas.orgfrontiersin.org For instance, HDAC6 is primarily cytoplasmic and deacetylates non-histone proteins like tubulin, while HDAC1 is mainly nuclear and a key component of transcriptional co-repressor complexes. frontiersin.orggoogle.com The high selectivity of this compound for HDAC1 suggests a primary impact on gene expression regulation through histone acetylation. medchemexpress.com
Interactive Table 1: Inhibitory Activity of this compound Against mTOR and HDAC Isoforms The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound.
| Target | IC50 (nM) |
| mTOR | 0.49 medchemexpress.commedchemexpress.com |
| HDAC1 | 0.91 medchemexpress.commedchemexpress.com |
| HDAC8 | 27 medchemexpress.com |
| HDAC6 | 86 medchemexpress.com |
| HDAC11 | >1000 medchemexpress.com |
Interaction with Target Proteins and Catalytic Sites
The inhibitory action of this compound is achieved through direct physical interaction with the catalytic domains of its target enzymes.
Engagement with the ATP-Binding Site of mTOR
This compound functions as an ATP-competitive inhibitor of mTOR. medchemexpress.commdpi.com It is designed to occupy the ATP-binding pocket within the kinase domain of the mTOR protein. medchemexpress.comresearchgate.net This binding site features an adenine (B156593) pocket that anchors the adenine moiety of ATP through interactions with key amino acid residues like Gly2238 and Val2240. mdpi.com By occupying this critical site, this compound prevents ATP from binding, thereby blocking the phosphotransferase activity of the kinase and inhibiting the phosphorylation of its downstream substrates. medchemexpress.commdpi.com
Binding within the Catalytic Channel of HDAC Enzymes
The compound's inhibitory effect on HDACs stems from its interaction with the enzyme's active site. medchemexpress.com The catalytic domain of classical HDACs contains a tubular channel with a zinc ion (Zn2+) at its base, which is essential for the deacetylation reaction. mdpi.comoup.com Inhibitors like this compound typically possess a zinc-binding group (ZBG) that chelates this zinc ion, effectively blocking the enzyme's catalytic function. mdpi.com The inhibitor molecule fits within the hydrophobic channel that normally accommodates the acetylated lysine (B10760008) substrate of histones. oup.com The specific design of the inhibitor's structure allows it to bind with high affinity within this catalytic channel, leading to potent inhibition, particularly of HDAC1. medchemexpress.commdpi.com
Modulation of Upstream and Downstream Signaling Cascades
The dual inhibition of mTOR and HDACs by a single agent like this compound initiates a cascade of downstream molecular events, impacting multiple signaling pathways synergistically.
By inhibiting mTOR, the compound directly affects the PI3K/Akt/mTOR signaling pathway. mdpi.commdpi.com This leads to reduced phosphorylation of mTORC1's primary downstream effectors, S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). plos.orgoncotarget.com The dephosphorylation of these proteins results in the suppression of cap-dependent mRNA translation and a reduction in protein synthesis, which ultimately curtails cell growth and proliferation. nih.gov
Simultaneously, the inhibition of HDAC1 leads to an increase in the acetylation of histone proteins. pnas.org This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and RNA polymerase II, which can lead to the reactivation of silenced tumor suppressor genes. pnas.org
The convergence of these two mechanisms can produce potent synergistic effects. For example, studies combining mTOR and HDAC inhibitors have shown a cooperative upregulation of the thioredoxin-interacting protein (TXNIP). aacrjournals.orgnih.gov Increased TXNIP expression inhibits the thioredoxin antioxidant pathway and activates Apoptosis Signal-regulating kinase 1 (ASK1), leading to catastrophic oxidative stress and cell death. aacrjournals.orgnih.gov Furthermore, combination studies have demonstrated that dual pathway inhibition can lead to a more profound reduction in the phosphorylation of Akt at serine 473, a key survival signal, than either inhibitor alone. This simultaneous modulation of critical signaling nodes for protein synthesis, gene expression, and oxidative stress response underlies the powerful molecular action of this compound. medchemexpress.comaacrjournals.org
Effects on PI3K/AKT/mTOR Pathway Components
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. mdpi.comoup.com Dysregulation of this pathway is a common feature in various diseases, including cancer. nih.govplos.org mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and regulatory mechanisms. nih.govacs.org
Alterations in AKT Phosphorylation (e.g., AKT-S473)
AKT is a key downstream effector of PI3K, and its full activation requires phosphorylation at two key sites: Threonine 308 (T308) and Serine 473 (S473). mTORC2 is the primary kinase responsible for phosphorylating AKT at S473. oncotarget.com
Research has shown that dual mTOR/HDAC inhibitors, such as this compound, can significantly impact AKT phosphorylation. Studies on similar dual inhibitors have demonstrated a reduction in the phosphorylation of AKT at the S473 site. medchemexpress.com For instance, the combination of the mTORC1/2 inhibitor MLN0128 and the pan-HDAC inhibitor TSA resulted in a greater reduction of AKT S473 phosphorylation compared to either drug alone in breast cancer cell lines. nih.gov This enhanced inhibition of AKT phosphorylation is a key aspect of the synergistic anti-tumor effects observed with such combination therapies. nih.gov Some HDAC inhibitors have been shown to prevent the interaction of HDAC1 and HDAC6 with the phosphatase PP1, thereby allowing PP1 to dephosphorylate AKT at S473. nih.gov
Paradoxically, inhibitors that only target mTORC1, like rapamycin, can lead to an increase in AKT S473 phosphorylation. nih.gov This is due to the relief of a negative feedback loop where S6K, a downstream target of mTORC1, normally inhibits PI3K signaling. nih.gov By inhibiting both mTORC1 and mTORC2, dual inhibitors like this compound circumvent this feedback activation of AKT.
| Treatment Group | Cell Line(s) | Observed Effect on p-AKT (S473) | Reference(s) |
| This compound | A549, HCT116, MV4-11 | Downregulation | medchemexpress.com |
| MLN0128 + TSA | Breast Cancer Cell Lines | Enhanced Reduction | nih.gov |
| Rapamycin (mTORC1 inhibitor) | - | Increased Phosphorylation | nih.gov |
Impact on mTORC1 and mTORC2 Signaling Integration
mTORC1 and mTORC2 play distinct but interconnected roles in cellular signaling. mTORC1 is sensitive to nutrients, energy levels, and growth factors, and it primarily regulates protein synthesis and cell growth. mdpi.comacs.org mTORC2 is mainly activated by growth factors and is crucial for cell survival and cytoskeletal organization. mdpi.comacs.org
Dual mTOR/HDAC inhibitors like this compound are designed to target both mTOR complexes. medchemexpress.com The mTOR component of the inhibitor directly targets the ATP-binding site of mTOR kinase, thereby inhibiting the activity of both mTORC1 and mTORC2. medchemexpress.com This comprehensive inhibition prevents the downstream signaling of both complexes. For example, this compound has been shown to downregulate the phosphorylation of S6, a downstream target of mTORC1. medchemexpress.com
The integration of mTORC1 and mTORC2 signaling is complex, with feedback loops and crosstalk between the two complexes. As mentioned earlier, inhibition of mTORC1 alone can lead to the activation of AKT via mTORC2. By simultaneously inhibiting both complexes, dual inhibitors provide a more complete blockade of the PI3K/AKT/mTOR pathway, which can be more effective in therapeutic applications. nih.gov
Influence on Histone Acetylation Status
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. oncotarget.comahajournals.org This process plays a critical role in regulating gene expression and various cellular functions. ahajournals.orgresearchgate.net
Upregulation of Histone H3 Acetylation
The acetylation of histones, particularly Histone H3, is generally associated with a more open chromatin structure, which allows for gene transcription. ahajournals.org HDAC inhibitors block the deacetylation process, leading to an accumulation of acetylated histones.
This compound, by inhibiting HDACs, directly leads to an increase in the acetylation of Histone H3. Specifically, it has been observed to elevate the levels of acetylated Histone H3 at lysine 9 (Ac-H3 K9). medchemexpress.com This hyperacetylation of histones can alter the expression of various genes, including those involved in cell cycle control and apoptosis. plos.org Studies combining PI3K/mTOR inhibitors with HDAC inhibitors have shown a pronounced increase in the acetylation of both histone H3 and H4. aacrjournals.org
| Treatment Group | Cell Line(s) | Observed Effect on Acetylated Histone H3 | Reference(s) |
| This compound | A549, HCT116, MV4-11 | Upregulation of Ac-H3 (K9) | medchemexpress.com |
| BEZ235 + Panobinostat (B1684620) | DLBCL Cell Lines | Pronounced Increase in H3 Acetylation | aacrjournals.org |
Acetylation of Non-Histone Proteins (e.g., α-tubulin)
HDACs also target a wide range of non-histone proteins, thereby regulating their function. oncotarget.comresearchgate.net One important non-histone substrate is α-tubulin, a key component of microtubules. semanticscholar.org The acetylation of α-tubulin is primarily regulated by HDAC6. jneurosci.orgpnas.org
The HDAC-inhibiting component of this compound has been shown to increase the acetylation of α-tubulin at lysine 40. medchemexpress.com Increased acetylation of α-tubulin can affect microtubule stability and dynamics, which in turn can impact cellular processes such as cell motility and intracellular transport. jneurosci.orgpnas.org For instance, some HDAC inhibitors that increase tubulin acetylation have been shown to stimulate microtubule-dependent transport. jneurosci.org Furthermore, the acetylation of α-tubulin can promote the recruitment of motor proteins like kinesin-1 and dynein to microtubules. jneurosci.org
| Compound | Protein Target | Effect | Reference(s) |
| This compound | Phos-S6 (Ser235/Ser236) | Downregulation | medchemexpress.com |
| This compound | Phos-AKT (Ser473) | Downregulation | medchemexpress.com |
| This compound | Ac-H3 (K9) | Upregulation | medchemexpress.com |
| This compound | Ac-α-tubulin (Lys40) | Upregulation | medchemexpress.com |
| MLN0128 | p-AKT (S473) | Reduction | nih.gov |
| TSA | p-AKT (S473) | Reduction | nih.gov |
| BEZ235 | Acetylated Histone H3/H4 | Increase | aacrjournals.org |
| Panobinostat | Acetylated Histone H3/H4 | Increase | aacrjournals.org |
Cellular and Molecular Effects of Mtor/hdac in 1 in Disease Models
Impact on Cellular Proliferation and Viability
Anti-proliferative Activity in Various Cell Line Models
The combination of mTOR and HDAC inhibitors demonstrates significant anti-proliferative effects across a diverse range of cancer cell lines. In models of B-cell acute lymphoblastic leukemia (B-ALL), the combination of mTOR kinase inhibitors (TOR-KIs) and pan-HDAC inhibitors effectively causes apoptosis. nih.gov This strategy has shown greater efficacy compared to combinations involving rapamycin (B549165), an allosteric mTORC1 inhibitor. nih.govoncotarget.com
In breast cancer, a phenotypically diverse panel of cell lines (including those with varying hormone receptor and HER2 status) exhibited inhibited viability when treated with a combination of the dual mTORC1/mTORC2 inhibitor MLN0128 and the pan-HDAC inhibitor Trichostatin A (TSA). nih.gov Notably, this effect was less pronounced in non-malignant mammary epithelial cells. nih.gov Similarly, in a three-dimensional in-vitro model of a BRCA-2 mutated breast cancer cell line (BCSV), the combination of an HDAC inhibitor (scriptaid) and an mTOR inhibitor (everolimus) significantly reduced tumor spheroid growth and proliferation. ascopubs.org
The anti-proliferative activity extends to other hematological malignancies and solid tumors. Studies involving multiple myeloma (MM), mantle cell lymphoma (MCL), and mouse plasmacytoma (PCT) cell lines found that the HDAC inhibitor MS-275 inhibited cell growth in a dose-dependent manner, and its effects were enhanced by the mTOR inhibitor rapamycin. aacrjournals.org Furthermore, in models of NF1-mutant malignancies such as malignant peripheral nerve sheath tumors (MPNSTs), the combination of mTOR and HDAC inhibitors effectively kills cancer cells. nih.govaacrjournals.org
| Cancer Type | Cell Line(s) | Inhibitors Used (Examples) | Observed Effect | Reference |
|---|---|---|---|---|
| Breast Cancer | SKBR3, MCF-7, MDA-MB-231, BCSV | MLN0128 (mTORi) + TSA (HDACi); Everolimus (B549166) (mTORi) + Scriptaid (HDACi) | Inhibited viability and reduced tumor spheroid growth. | nih.govascopubs.org |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | SUP-B15 and other Ph+ / non-Ph cell lines | MLN0128 (mTORi) + Vorinostat (B1683920) (HDACi) | Induction of apoptosis and reduced cell survival. | nih.gov |
| B-cell Tumors | Multiple Myeloma (MM), Mantle Cell Lymphoma (MCL), Mouse Plasmacytoma (PCT) | Rapamycin (mTORi) + MS-275 (HDACi) | Inhibition of cell growth. | aacrjournals.org |
| Prostate Cancer | Myc-CaP | Everolimus (mTORi) + Panobinostat (B1684620) (HDACi) | Reduced tumor growth and clonogenic capacity; induction of cell cycle arrest. | plos.org |
| NF1-Mutant Malignancies | MPNST cell lines (90-8TL, S462) | Sapanisertib (B612132) (mTORi) + Vorinostat (HDACi) | Induction of catastrophic oxidative stress and cell death. | nih.govaacrjournals.org |
Synergistic Growth Inhibition in Combination Research Contexts
A hallmark of the mTOR/HDAC dual-inhibition strategy is the synergistic nature of the interaction, where the combined effect on growth inhibition is greater than the sum of the effects of the individual agents. This synergy has been observed in over 60 human cancer cell lines, indicating a broad applicability of this combination. nih.govnih.gov For instance, the combination of rapamycin and entinostat (B1683978) (MS-275) was found to be synergistic across nearly all cell lines in the NCI-60 panel. nih.gov
The mechanistic basis for this synergy often involves the convergence of the two inhibitor classes on critical oncogenic pathways. In breast cancer cells, the combination of MLN0128 and TSA leads to a more profound inhibition of the PI3K/AKT/mTOR pathway than either drug alone. nih.gov This results in reduced phosphorylation of AKT at the S473 residue and the downstream mTORC1 substrate 4E-BP1, leading to impaired polysome assembly and protein translation. nih.gov
In B-cell tumors, the combination of an HDAC inhibitor (MS-275) and an mTOR inhibitor (rapamycin) achieved a synergistic effect on cell growth inhibition with a combination index (CI) of 0.5. aacrjournals.org Similarly, in B-ALL, mTOR kinase inhibitors synergize with HDAC inhibitors to induce apoptosis. nih.gov This synergy is also evident in prostate cancer models, where the combination of panobinostat and everolimus resulted in significantly greater antitumor activity compared to single-agent treatments. plos.org Another identified mechanism of synergy involves the cooperative degradation of the MYC oncoprotein, a key driver in many cancers. The combination of mTOR and HDAC inhibitors was shown to significantly reduce the half-life of MYC protein. nih.govnih.gov
| Cancer Type | Inhibitor Combination | Key Synergistic Outcome | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Breast Cancer | MLN0128 + TSA | Synergistic inhibition of cell viability. | Convergent inhibition of the PI3K/AKT/mTOR pathway, impairing polysome assembly. | nih.gov |
| B-cell Tumors (MM, MCL, PCT) | Rapamycin + MS-275 | Synergistic cell growth inhibition (CI=0.5). | Inhibition of distinct cellular mechanisms. | aacrjournals.org |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | TOR-KIs + HDAC inhibitors | Synergistic induction of apoptosis. | Increased expression of pro-death genes and mitochondrial priming. | nih.govoncotarget.com |
| Myeloma | Rapamycin + Entinostat (MS-275) | Synergistic inhibition of cell growth. | Cooperative reduction of MYC protein stability and degradation. | nih.govnih.gov |
Induction of Programmed Cell Death Pathways
Apoptosis Induction and Mechanistic Determinants
The combination of mTOR and HDAC inhibitors is a potent inducer of programmed cell death, primarily through the apoptotic pathway. In B-ALL cells, the synergistic cytotoxicity of combining TOR-KIs with HDAC inhibitors is attributed to the induction of caspase-dependent apoptosis. nih.gov This was confirmed by the ability of a pan-caspase inhibitor, QVD-OPH, to suppress cell death induced by the MLN0128/vorinostat combination. nih.gov Similarly, in breast cancer cell lines, the MLN0128/TSA combination induces apoptosis, an effect not observed in non-malignant cells. nih.gov
The mechanism of apoptosis induction is multifactorial. One key aspect is the role of HDAC inhibitors in altering the epigenetic landscape, potentially unmasking the cytotoxic potential of TOR-KIs by facilitating the expression of pro-apoptotic factors. nih.govpsu.edu Research in B-ALL has shown that the combination increases the expression of pro-death genes, including targets of the Forkhead Box O (FOXO) transcription factors. nih.gov This transcriptional reprogramming contributes to an increased sensitivity to apoptotic triggers at the mitochondrial level. nih.gov In RAS-driven tumors, the combination of mTOR and HDAC inhibitors induces catastrophic oxidative stress by converging on the TXNIP/thioredoxin antioxidant pathway, which in turn activates Apoptosis Signal-regulating Kinase 1 (ASK1) to trigger cell death. nih.govaacrjournals.org
A central event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Treatment of B-ALL cells with the combination of MLN0128 and vorinostat resulted in a transient but significant increase in the activity of both initiator caspase-8 and effector caspase-3. nih.gov
The activation of effector caspases, such as caspase-3, leads to the cleavage of numerous cellular substrates, precipitating the dismantling of the cell. One of the most well-established substrates is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP by caspases is considered a hallmark of apoptosis. molbiolcell.orgnih.gov In line with this, the MLN0128/vorinostat combination was shown to increase the cleavage of PARP in B-ALL cell lines, confirming the engagement of the caspase-dependent apoptotic pathway. nih.gov
The commitment to apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, MCL-1) that prevent apoptosis and pro-apoptotic members (e.g., Bax, BIM) that promote it. The balance between these opposing factions at the mitochondrial outer membrane determines the cell's fate.
The mTOR/HDAC inhibitor combination shifts this balance in favor of cell death. The mTORC1 pathway is known to promote the cap-dependent translation of mRNAs that encode pro-survival proteins, including MCL-1. nih.gov By inhibiting mTORC1, TOR-KIs can suppress the expression of these critical survival factors. The synergistic combination of TOR-KIs and HDAC inhibitors leads to a state of increased mitochondrial "priming" for death. nih.gov This was demonstrated using a BH3 profiling assay, which measures the sensitivity of mitochondria to pro-apoptotic BH3 peptides. Cells treated with the combination showed increased mitochondrial depolarization in response to these peptides, indicating that the mitochondria are closer to the apoptotic threshold due to a more favorable ratio of pro- to anti-apoptotic factors. nih.gov
Mitochondrial Priming for Apoptosis
The combination of mTOR and HDAC inhibitors has been shown to synergistically enhance the mitochondrial priming for apoptosis in cancer cells. nih.gov This process involves increasing the sensitivity of mitochondria to apoptotic triggers. nih.gov In B-cell acute lymphoblastic leukemia (B-ALL) cell lines, treatment with both an mTOR kinase inhibitor and the HDAC inhibitor vorinostat led to a significant increase in mitochondrial priming. nih.gov This enhanced priming is characterized by an increased ratio of pro-apoptotic to anti-apoptotic factors at the mitochondria, rendering the cells more susceptible to programmed cell death. nih.gov
The experimental approach to determine mitochondrial priming involves treating permeabilized cells with peptides from the BH3 domain of pro-apoptotic BCL-2 family proteins and measuring mitochondrial depolarization as an indicator of apoptosis initiation. nih.gov Studies have shown that while individual treatment with either an mTOR or an HDAC inhibitor can have variable effects on mitochondrial priming across different cell lines, the combination consistently and significantly augments this pro-apoptotic state. nih.gov This suggests that targeting both pathways simultaneously can overcome resistance to single-agent therapies and more effectively induce apoptosis.
Table 1: Effect of Combined mTOR and HDAC Inhibition on Mitochondrial Priming in B-ALL Cell Lines
| Cell Line | Treatment | Outcome on Mitochondrial Priming | Reference |
| Blin-1 | MLN0128/vorinostat | Significantly increased | nih.gov |
| Kasumi | MLN0128/vorinostat | Significantly increased | nih.gov |
| BV-173 | MLN0128/vorinostat | Significantly increased | nih.gov |
| SUP-B15 | MLN0128/vorinostat | Significantly increased | nih.gov |
Autophagy Induction and Regulation
The interplay between mTOR and HDAC inhibition also profoundly impacts the cellular process of autophagy, a catabolic mechanism involving the degradation of cellular components.
A hallmark of autophagy induction is the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This conversion and subsequent localization of LC3-II to autophagosomal membranes can be visualized as puncta within the cell. HDAC inhibitors have been shown to increase the expression of LC3. nih.gov The inhibition of mTOR signaling is a key mechanism through which HDAC inhibitors induce autophagy. mdpi.com By inactivating mTOR, which is a negative regulator of autophagy, HDAC inhibitors lead to the activation of the autophagic machinery, resulting in the formation of autophagosomes and the accumulation of LC3 puncta. nih.govmdpi.com
The role of autophagy in the context of mTOR and HDAC inhibition is multifaceted and can be context-dependent. In some instances, autophagy can serve as a pro-survival mechanism, allowing cells to adapt to the stress induced by the inhibitors. nih.gov However, in other contexts, particularly in tumors with constitutive mTORC1 activation, HDAC inhibitors can induce autophagic cell death. aacrjournals.org For example, the pan-HDAC inhibitor SAHA was found to cause cell death in a vascular tumor cell line with activated mTORC1, and this effect was dependent on autophagy. aacrjournals.org Inhibition of autophagy, in some cancer models, has been shown to potentiate both apoptotic and non-apoptotic cell death induced by HDAC inhibitors, suggesting that in these cases, autophagy acts as a protective mechanism against the cytotoxic effects of the treatment. nih.gov
Table 2: Role of Autophagy in Response to HDAC Inhibition
| Cancer Model | HDAC Inhibitor | Role of Autophagy | Outcome of Autophagy Inhibition | Reference |
| Glioblastoma | SAHA | Pro-survival | Increased apoptosis and non-apoptotic cell death | nih.gov |
| Vascular Tumor (Tsc1Δ EC) | SAHA | Pro-death | Impaired tumor cell death | aacrjournals.org |
Cell Cycle Progression Alterations
Dual inhibition of mTOR and HDACs significantly impacts the cell cycle, a fundamental process for cell proliferation.
Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)
A well-documented effect of HDAC inhibitors is the induction of cell cycle arrest, most commonly in the G0/G1 phase. nih.govresearchgate.net This arrest prevents cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. The mechanism behind this G1 arrest involves the transcriptional upregulation of key cell cycle inhibitors. nih.gov In various cancer cell lines, treatment with HDAC inhibitors like trichostatin A (TSA) and SAHA has been shown to cause a significant accumulation of cells in the G1 phase. researchgate.net
Regulation of Cell Cycle Regulatory Proteins (e.g., p21, p27)
The induction of cell cycle arrest by HDAC inhibitors is mediated through the altered expression of crucial cell cycle regulatory proteins. Specifically, these inhibitors lead to the overexpression of the cyclin-dependent kinase (CDK) inhibitors p21 (also known as WAF1/CIP1) and p27 (also known as KIP1). nih.gov The p21 and p27 proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes that are necessary for the G1/S transition. nih.gov The transcriptional activation of the genes encoding p21 and p27 is a direct consequence of the histone hyperacetylation induced by HDAC inhibitors. nih.gov While the induction of p21 has been widely proposed as a key determinant of whether a cell undergoes apoptosis or cell cycle arrest, studies in certain lymphoma models suggest that p27 can also play an essential role in mediating the G1/S arrest in response to HDAC inhibitors. nih.gov
Table 3: Regulation of Cell Cycle Proteins by HDAC Inhibitors
| Inhibitor | Cell Line/Model | Effect on p21 | Effect on p27 | Consequence | Reference |
| Vorinostat | Eμ-myc B-cell lymphoma | Robustly induced | Essential for G1/S arrest | Cell cycle arrest | nih.gov |
| TSA | HeLa cells | Markedly increased | Not specified | G1 arrest | nih.gov |
Compound List
Modulation of Gene Expression and Transcriptional Programs
The combination of mTOR and HDAC inhibition instigates significant alterations in the transcriptional landscape of tumor cells. This modulation of gene expression is a key mechanism underlying the anti-cancer effects of dual inhibitors like mTOR/HDAC-IN-1. By targeting both a central signaling hub and key epigenetic regulators, these inhibitors can reprogram cellular transcription to suppress oncogenic pathways and promote cell death.
Dual mTOR/HDAC inhibitors exert considerable influence over the activity of several key oncogenic transcription factors.
The Forkhead Box O (FOXO) family of transcription factors, which are critical regulators of apoptosis and cell cycle arrest, are significantly impacted. Inhibition of mTOR can promote the transcriptional activity of FOXO. nih.gov When combined with HDAC inhibitors, this effect is potentiated, likely through epigenetic changes that increase the accessibility of FOXO to its pro-apoptotic target genes in cancer cells. nih.gov This synergistic action suggests that dual inhibitors can effectively unleash the tumor-suppressive functions of FOXO.
The MYC/E2F axis , a critical driver of cell proliferation and tumorigenesis, is another key target. Studies have demonstrated that the combined inhibition of mTOR and HDACs significantly inhibits the MYC/E2F axis in various cancer cell lines. nih.gov This combination has been shown to cooperatively reduce the half-life of the MYC protein by 55% and enhance its degradation. nih.gov A significant percentage of genes downregulated by this dual inhibition have MYC binding sites in their promoters, underscoring the direct impact on this oncogenic pathway. nih.gov
Hypoxia-inducible factor-1α (HIF-1α) , a crucial transcription factor for tumor survival and angiogenesis in hypoxic environments, is also attenuated by dual mTOR and HDAC inhibition. A rational therapeutic strategy involves inhibiting HIF-1α protein synthesis with mTOR inhibitors while simultaneously inhibiting its stability with HDAC inhibitors. nih.gov This combined approach has demonstrated greater inhibitory effects on tumor growth and angiogenesis in preclinical models. nih.gov
Table 1: Effects of Dual mTOR/HDAC Inhibition on Oncogenic Transcription Factors
| Transcription Factor/Axis | Effect of Dual Inhibition | Key Findings |
|---|---|---|
| FOXO | Enhanced Transcriptional Activity | Promotes expression of pro-apoptotic target genes. nih.gov |
| MYC/E2F Axis | Significant Inhibition | Cooperatively reduces MYC protein half-life and promotes its degradation. nih.gov |
| HIF-1α | Attenuation of Signaling | mTOR inhibition reduces protein synthesis, while HDAC inhibition decreases protein stability. nih.gov |
A hallmark of the cellular response to dual mTOR and HDAC inhibition is a profound shift in gene expression signatures. One of the most significantly upregulated genes is the thioredoxin-interacting protein (TXNIP) . nih.gov The potent induction of TXNIP expression is a central mechanism by which these inhibitors exert their synergistic effects. nih.gov This upregulation is a result of cooperative effects on chromatin and transcription. nih.gov
The induction of TXNIP is a critical event that connects the inhibition of mTOR and HDACs to the induction of oxidative stress and cell death. nih.gov This demonstrates a specific and highly significant differential gene expression signature driven by the dual-inhibition strategy.
When combined with mTOR inhibition, these epigenetic changes can have a profound impact on the transcriptional landscape. HDAC inhibitors can induce site-specific chromatin remodeling, altering the accessibility of thousands of regulatory elements. nih.gov The combination of mTOR and HDAC inhibitors has been shown to have cooperative effects on chromatin, which facilitates the observed changes in gene expression, such as the upregulation of TXNIP. nih.gov While the precise, detailed landscape of chromatin accessibility changes induced by a specific dual inhibitor like this compound requires further investigation, the principle of enhanced and targeted epigenetic modulation through dual inhibition is well-established.
Influence on Cellular Metabolism and Oxidative Stress
The dual inhibition of mTOR and HDACs has a significant impact on cellular metabolism and the balance of oxidative stress, ultimately pushing cancer cells towards a state of catastrophic oxidative stress and cell death.
A key consequence of treatment with mTOR and HDAC inhibitors is the significant and sustained induction of reactive oxygen species (ROS) . nih.gov While HDAC inhibition alone can increase ROS levels, the combination with an mTOR inhibitor leads to a much greater and more sustained increase. nih.gov This cooperative enhancement of ROS is a critical mediator of the cytotoxic effects of these inhibitors.
The molecular mechanism underlying the dramatic increase in ROS and subsequent cell death involves a convergence on the TXNIP/thioredoxin pathway . nih.gov As previously mentioned, dual mTOR/HDAC inhibition potently induces the expression of TXNIP. nih.gov TXNIP is a direct inhibitor of thioredoxin, a major antioxidant protein. nih.gov By upregulating TXNIP, the dual inhibitors effectively suppress the thioredoxin antioxidant pathway. nih.gov
This inhibition of a key antioxidant pathway, coupled with the inherent ROS-inducing properties of the inhibitors, leads to an overwhelming level of oxidative stress that cancer cells cannot overcome. nih.gov This "catastrophic oxidative stress" is a primary driver of the observed tumor cell death. nih.gov
Table 2: Influence of Dual mTOR/HDAC Inhibition on Cellular Metabolism and Oxidative Stress
| Cellular Process | Effect of Dual Inhibition | Key Findings |
|---|---|---|
| Reactive Oxygen Species (ROS) | Significant and Sustained Induction | The combination of inhibitors leads to a greater increase in ROS than either agent alone. nih.gov |
| TXNIP/Thioredoxin Pathway | Convergence and Inhibition | Potent induction of TXNIP expression, which in turn inhibits the antioxidant function of thioredoxin. nih.gov |
Activation of Apoptosis Signal-regulating Kinase 1 (ASK1)
The combination of mTOR and HDAC inhibitors converges on the thioredoxin (TXN) pathway, leading to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of stress-induced apoptosis. nih.gov This activation is not a direct effect but is mediated through the upregulation of Thioredoxin Interacting Protein (TXNIP). nih.gov
Mechanistically, mTOR and HDAC inhibitors work cooperatively to increase the expression of TXNIP. nih.gov TXNIP, in turn, binds to and inhibits the antioxidant function of thioredoxin. This binding also causes the dissociation of ASK1 from thioredoxin, which holds ASK1 in an inactive state. nih.gov The release of ASK1 from this inhibition leads to its activation. nih.gov A key indicator of ASK1 activation is the increased phosphorylation of its downstream target, p38 mitogen-activated protein kinase (MAPK). nih.gov Studies have demonstrated that combined treatment with mTOR and HDAC inhibitors leads to a significant increase in the phosphorylation of p38, confirming the activation of the ASK1 signaling cascade. nih.gov
This sequence of events contributes to a state of catastrophic oxidative stress within the cell, ultimately triggering apoptosis and contributing to the anti-tumor effects observed with dual mTOR/HDAC inhibition. nih.gov
Suppression of Antioxidant Pathways (e.g., G6PD, GSH)
A critical aspect of the synergistic lethality of combined mTOR and HDAC inhibition is the simultaneous suppression of two major cellular antioxidant systems: the glutathione (B108866) (GSH) and the thioredoxin pathways. nih.gov
mTOR inhibitors, as single agents, are known to induce oxidative stress by suppressing the pentose (B10789219) phosphate (B84403) pathway. Specifically, they inhibit the expression of Glucose-6-phosphate dehydrogenase (G6PD), a rate-limiting enzyme that produces NADPH. nih.gov NADPH is essential for the regeneration of reduced glutathione (GSH), a critical cellular antioxidant, by glutathione reductase. Consequently, mTOR inhibition leads to decreased levels of GSH, weakening the cell's defense against reactive oxygen species (ROS). nih.govnih.gov
While the suppression of the G6PD/GSH pathway alone is often cytostatic rather than cytotoxic, the addition of an HDAC inhibitor targets a second crucial antioxidant pathway. nih.gov As mentioned previously, the combination therapy leads to the upregulation of TXNIP, which directly inhibits the thioredoxin system. nih.gov The concurrent crippling of both the GSH and thioredoxin pathways overwhelms the cell's antioxidant capacity, leading to an irresolvable accumulation of ROS, catastrophic oxidative stress, and subsequent cell death. nih.gov
Table 1: Effects of mTOR/HDAC Inhibition on Antioxidant Pathways
| Pathway Component | Effect of mTOR Inhibition | Effect of Combined mTOR/HDAC Inhibition | Reference |
|---|---|---|---|
| G6PD | Suppression of expression | Suppression of expression | nih.gov |
| GSH | Decreased production | Decreased production | nih.gov |
| Thioredoxin | No direct effect | Inhibition via TXNIP upregulation | nih.gov |
| Overall Oxidative Stress | Increased | Catastrophic increase | nih.gov |
Effects on Other Cellular Processes
Beyond inducing apoptosis and oxidative stress, the dual inhibition of mTOR and HDACs impacts other fundamental cellular processes that are critical for tumor growth and metastasis.
The inhibition of cell migration is a key anti-metastatic effect of targeting the mTOR and HDAC pathways. nih.gov Research on prostate cancer cell lines has shown that separate application of either an mTOR inhibitor (like RAD001) or an HDAC inhibitor (like valproic acid, VPA) can distinctly reduce tumor cell migration and invasion. nih.gov When these two types of inhibitors are used in combination, they can produce additive effects on curbing the migratory and invasive behavior of cancer cells. nih.gov This suggests that targeting both pathways simultaneously can be more effective in hindering the processes related to tumor metastasis than targeting either one alone. nih.gov
Protein synthesis is a highly energy-consuming process that is tightly regulated and often dysregulated in cancer. The PI3K/AKT/mTOR pathway plays a crucial role in promoting the translation of mRNAs that are essential for tumor cell survival and proliferation. nih.govaacrjournals.org One of the key mechanisms is through the formation of polysomes, which are complexes of an mRNA molecule with two or more ribosomes, allowing for the efficient synthesis of proteins. nih.gov
Studies in breast cancer cells have demonstrated that combining an mTORC1/C2 inhibitor with a pan-HDAC inhibitor synergistically impairs polysome assembly. nih.govnih.gov This effect is closely linked to the enhanced inhibition of phosphorylation of the eukaryotic initiation factor 4E binding protein 1 (4eBP1) at the S65 residue. nih.govnih.gov When 4eBP1 is hypophosphorylated, it binds to the cap-binding protein eIF4E, preventing the assembly of the translation initiation complex and thereby inhibiting cap-dependent translation. The disruption of polysome formation leads to a reduction in the synthesis of key oncoproteins, contributing to the observed decrease in cancer cell viability. nih.gov
Table 2: Impact of mTOR/HDAC Inhibition on Protein Synthesis Machinery
| Cellular Component/Process | Effect of Combined mTOR/HDAC Inhibition | Associated Molecular Change | Reference |
|---|---|---|---|
| Polysome Assembly | Synergistically impaired | Decreased 4eBP1 S65 phosphorylation | nih.govnih.gov |
| Ribosome Function | Impaired | Reduced translation of specific oncoproteins | nih.govaacrjournals.org |
Angiogenesis, the formation of new blood vessels, is essential for solid tumor growth and survival. nih.govelsevierpure.com The process is often driven by hypoxia (low oxygen) within the tumor microenvironment, which leads to the stabilization and activation of the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov HIF-1α, in turn, drives the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.govelsevierpure.com
Both mTOR and HDACs are implicated in the regulation of HIF-1α. The mTOR pathway is required to stabilize HIF-1α during the hypoxic response. researchgate.net HDACs can also increase HIF-1α transcriptional activity. nih.gov Consequently, the dual inhibition of mTOR and HDACs presents a potent anti-angiogenic strategy. plos.org Combination therapy has been shown to significantly reduce HIF-1α protein levels and its transcriptional activity. plos.org This leads to a decrease in the expression of downstream targets like VEGF, ultimately resulting in reduced tumor vascularity and an attenuation of angiogenesis. researchgate.netplos.org
Preclinical Research Applications and Findings for Mtor/hdac in 1
In Vitro Efficacy Across Diverse Cellular Systems
Application in Various Cancer Cell Lines (e.g., Lung, Colorectal, Hematological, Breast, Prostate, Sarcoma)
The therapeutic potential of mTOR/HDAC-IN-1 has been initially assessed across a panel of human cancer cell lines, demonstrating broad applicability. Direct testing of this compound has shown notable anti-proliferative activity against A549 (non-small cell lung cancer), HCT116 (colorectal carcinoma), and MV4-11 (acute myeloid leukemia) cells. medchemexpress.com This initial screen confirms the compound's activity in cancers of diverse histological origins, including solid tumors and hematological malignancies.
The rationale for a dual inhibitor is strongly supported by extensive preclinical research using combinations of separate mTOR and HDAC inhibitors, which have shown synergistic or additive effects in a wider range of cancers.
Hematological Malignancies: In models of Hodgkin lymphoma and B-cell acute lymphoblastic leukemia, combining mTOR and HDAC inhibitors resulted in synergistic tumor cell death. oncotarget.com For diffuse large B-cell lymphoma (DLBCL), including poor-prognosis subtypes, the combination of a PI3K/mTOR inhibitor (BEZ235) and an HDAC inhibitor (panobinostat) was highly synergistic. aacrjournals.org
Breast Cancer: In breast cancer cell lines, including a BRCA-2 mutated model (BCSV) and an ER-positive line (MCF-7), the combination of an mTOR inhibitor (everolimus) and an HDAC inhibitor (scriptaid) produced an additive inhibitory effect on tumor spheroid growth. asco.org Similarly, combining the PI3K/mTOR inhibitor BEZ235 with the HDAC inhibitor Trichostatin A resulted in significant synergistic growth inhibition in multiple breast cancer cell lines. oncotarget.com
Prostate Cancer: In Myc-CaP prostate cancer cells, a combination of panobinostat (B1684620) and everolimus (B549166) effectively reduced tumor growth and the capacity for colony formation. plos.org
Sarcoma: Studies in endometrial sarcoma cells showed that the HDAC inhibitor vorinostat (B1683920) could diminish mTOR expression and induce cytotoxicity. oncotarget.com
These widespread findings in combination studies provide a strong foundation for the continued investigation of single-molecule dual inhibitors like this compound in these and other cancer types.
Table 1: In Vitro Efficacy of this compound and Combination Therapies in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Compound(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Lung Cancer | A549 | This compound | Demonstrated anti-proliferative activity. | medchemexpress.com |
| Colorectal Cancer | HCT116 | This compound | Demonstrated anti-proliferative activity. | medchemexpress.com |
| Hematological | MV4-11 | This compound | Showed potent anti-proliferative effects. | medchemexpress.com |
| Hematological | SU-DHL4 (DLBCL) | BEZ235 + Panobinostat | Synergistic induction of apoptosis and reduced viability. | aacrjournals.org |
| Breast Cancer | BCSV, MCF-7 | Everolimus + Scriptaid | Additive inhibition of tumor spheroid growth. | asco.org |
| Breast Cancer | Multiple Lines | BEZ235 + Trichostatin A | Synergistic growth inhibition and induction of apoptosis. | oncotarget.com |
| Prostate Cancer | Myc-CaP | Everolimus + Panobinostat | Reduced tumor growth and clonogenic capacity. | plos.org |
Assessment of Anti-proliferative and Cytotoxic Effects
This compound is a potent dual inhibitor, with IC50 values of 0.49 nM and 0.91 nM against mTOR and HDAC1, respectively. medchemexpress.com Its anti-proliferative activity has been quantified in various cell lines, with IC50 values of 2.16 µM in A549, 3.85 µM in HCT116, and 1.74 µM in MV4-11 cells after 72 hours of treatment. medchemexpress.com
Mechanistically, the compound's effects are a direct result of its dual-targeting nature. Treatment with this compound leads to a concentration-dependent downregulation of key markers in the mTOR signaling pathway, such as phosphorylated S6 (Phos-S6) and phosphorylated AKT (Phos-AKT). medchemexpress.com Simultaneously, it elevates the levels of acetylated histone H3 (Ac-H3) and acetylated α-tubulin, confirming its engagement with and inhibition of HDAC enzymes within the cell. medchemexpress.com
Studies with combination therapies further illuminate the cytotoxic mechanisms. The co-administration of mTOR and HDAC inhibitors has been shown to induce cell cycle arrest and trigger apoptosis in various cancer models. oncotarget.comoncotarget.complos.org For example, in non-Hodgkin lymphoma cells, the combination of BEZ235 and panobinostat led to the upregulation of the pro-apoptotic protein Bim and downregulation of the anti-apoptotic protein Mcl-1. aacrjournals.org This multi-pronged attack on cell proliferation, survival signaling, and epigenetic regulation underscores the potent cytotoxic potential of this therapeutic strategy.
Characterization of Resistance Mechanisms and Strategies for Overcoming Them
A significant advantage of the dual mTOR/HDAC inhibitor strategy is its inherent ability to counteract known mechanisms of drug resistance.
Overcoming mTOR Inhibitor Resistance: A primary escape pathway for tumors treated with mTORC1 inhibitors (like rapamycin (B549165) and its analogs) is the relief of a negative feedback loop, which leads to the paradoxical activation of AKT, a potent pro-survival signal. oncotarget.comtandfonline.com This feedback activation can blunt the therapeutic effect. HDAC inhibitors have been shown to counteract this resistance mechanism. For instance, some HDAC inhibitors can suppress PI3K activity or induce the degradation of phosphorylated AKT, thereby preventing this rebound survival signaling. oncotarget.comtandfonline.comscispace.com By incorporating an HDAC-inhibiting component, this compound is designed to preemptively block this major resistance pathway.
Overcoming HDAC Inhibitor Resistance: Conversely, resistance to HDAC inhibitors can arise through the compensatory activation of pro-survival signaling pathways, including the PI3K/AKT/mTOR cascade. oncotarget.comnih.gov In Hodgkin lymphoma, for example, activation of mTOR signaling has been suggested as a mechanism of resistance to HDAC inhibition. oncotarget.com In acute leukemia, upregulation of the PI3K/AKT/mTOR pathway is a noted compensatory mechanism that reduces sensitivity to apoptosis. nih.gov A dual inhibitor like this compound simultaneously blocks this escape route, creating a synthetic lethal interaction where the cancer cell is vulnerable to the inhibition of both pathways.
By targeting these two interconnected pathways, this compound aims to create a therapeutic synergy that is more robust and less susceptible to the development of resistance than single-agent therapies.
In Vivo Efficacy in Established Animal Models
Utilization of Xenograft Models (e.g., Lymphoma, Myeloma, Prostate Cancer, Pancreatic Cancer)
The anti-tumor activity of combined mTOR and HDAC inhibition has been validated in multiple in vivo xenograft models, providing strong preclinical evidence for the efficacy of this approach. While specific in vivo data for this compound is emerging, studies on combination regimens and other dual inhibitors are highly informative.
Lymphoma and Myeloma: In a xenograft model using SU-DHL4 lymphoma cells, the combination of the PI3K/mTOR inhibitor BEZ235 and the HDAC inhibitor panobinostat significantly reduced tumor growth and prolonged survival compared to either agent alone. aacrjournals.org Similarly, combined treatment with rapamycin and panobinostat showed in vivo efficacy in a mouse model of plasma cell tumors. nih.gov
Prostate Cancer: The combination of panobinostat and everolimus demonstrated significantly greater antitumor activity in mice bearing both androgen-sensitive and castrate-resistant Myc-CaP prostate tumors. plos.org This was achieved through decreased tumor growth and proliferation. plos.org Furthermore, selective pharmacological inhibition of HDAC3 was sufficient to inhibit the growth of PTEN-deficient prostate cancer xenografts. embopress.org
Hepatocellular Carcinoma: In patient-derived primary HCC xenografts, the combination of an mTOR kinase inhibitor and an HDAC inhibitor significantly enhanced anti-tumor efficacy, leading to increased apoptosis. nih.gov
Colorectal Cancer: A dual BRD4/HDAC inhibitor showed good inhibitory efficiency on tumor growth in an HCT-116 colorectal carcinoma xenograft model. sci-hub.se
These studies collectively show that the dual inhibition strategy is effective at controlling tumor growth in vivo across a spectrum of malignancies.
Table 2: In Vivo Efficacy of mTOR/HDAC Inhibitor Combinations in Xenograft Models
| Cancer Type | Model | Compound(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Lymphoma (DLBCL) | SU-DHL4 Xenograft | BEZ235 + Panobinostat | Significant tumor growth inhibition and enhanced survival. | aacrjournals.org |
| Myeloma | L363 Xenograft | Rapamycin + MS-275 | Gene expression changes consistent with cooperative response. | nih.gov |
| Prostate Cancer | Myc-CaP Xenograft | Everolimus + Panobinostat | Greater antitumor activity in both androgen-sensitive and castrate-resistant tumors. | plos.org |
| Hepatocellular Carcinoma | Patient-Derived Xenograft | mTORKi + HDACi | Enhanced anti-tumor efficacy and apoptosis. | nih.gov |
Genetically Engineered Mouse Models for Specific Oncogenic Drivers (e.g., NF1-mutant, RAS-driven)
Genetically engineered mouse models (GEMMs), which develop tumors driven by specific oncogenes, provide a more physiologically relevant context to test targeted therapies. The combination of mTOR and HDAC inhibitors has shown potent efficacy in several of these challenging models.
RAS-Driven Cancers: In a GEMM of pancreatic cancer driven by Kras overexpression and p53 deficiency (the KPC model), a low-dose combination of panobinostat and everolimus was highly synergistic, significantly reducing tumor growth and improving survival where single agents failed. asco.org This is particularly relevant as RAS mutations are common drivers of many aggressive cancers.
NF1-Mutant Cancers: In a GEMM of aggressive NF1-mutant nervous system malignancies (Malignant Peripheral Nerve Sheath Tumors), the combination of mTOR and HDAC inhibitors triggered potent tumor regression. nih.gov The mechanism involved the cooperative induction of catastrophic oxidative stress. nih.gov This approach was also found to be effective against NF1-mutant and KRAS-mutant non-small cell lung cancers. nih.gov
mTORC1-Driven Sarcoma: Researchers created a mouse model of lymphangiosarcoma by deleting the Tsc1 gene, a negative regulator of mTORC1, leading to its hyper-activation. nih.govresearchgate.net In this model, HDAC inhibitors were highly effective at inducing tumor cell death both in vitro and in vivo, demonstrating a synthetic lethal relationship between mTORC1 hyper-activation and HDAC inhibition. nih.govresearchgate.net
Prostate Cancer: The Myc-CaP cell line, used effectively in xenograft studies, was originally derived from the Hi-Myc transgenic mouse model of prostate cancer, which recapitulates key features of the human disease. plos.org Additionally, in a Pten knockout mouse model of prostate cancer, which features hyperactive AKT/mTOR signaling, prostate-specific deletion of Hdac3 alleviated the tumor burden and prolonged survival. embopress.org
The profound anti-tumor effects observed in these sophisticated preclinical models, particularly those driven by common and difficult-to-treat oncogenes like RAS and in tumors with hyperactive mTOR signaling, strongly support the clinical investigation of dual mTOR/HDAC inhibitors like this compound.
Assessment of Tumor Growth Inhibition and Regression
The development of dual-target inhibitors such as this compound is predicated on the hypothesis that simultaneously blocking two crucial cancer signaling pathways can lead to superior anti-tumor efficacy compared to single-agent therapies. Preclinical in vivo studies utilizing xenograft mouse models have provided initial validation for this approach.
In a study involving a hematologic malignancy model, a dual HDACs and mTOR inhibitor, identified as HDACs/mTOR Inhibitor 1, demonstrated significant tumor growth inhibition. medchemexpress.com Specifically, in both MV4-11 and MM1S xenograft NOD/SCID mouse models, administration of the compound resulted in a tumor growth inhibitory rate (TGI) of 53.1%. medchemexpress.com This indicates a potent effect in slowing tumor progression.
Further supporting the rationale for dual inhibition, studies with combination therapies have shown not just inhibition of growth, but frank tumor regression. For instance, in a genetically engineered mouse model of nervous system malignancy, the combination of an mTOR inhibitor (rapamycin) and an HDAC inhibitor (vorinostat) led to potent tumor shrinkage, with an average reduction of 38% and up to 76% in some cases. nih.gov Similarly, replacing these agents with the mTOR kinase inhibitor sapanisertib (B612132) and panobinostat also resulted in dramatic tumor regression. nih.gov This powerful effect was also observed in a xenograft model of KRAS-mutant non-small cell lung cancer (NSCLC), where the combination of HDAC and mTOR inhibitors triggered robust tumor regression. nih.gov In pancreatic cancer xenografts, the combination of Panobinostat and Everolimus synergistically blocked tumor growth. asco.org These findings from combination studies provide a strong benchmark and rationale for the development of single-molecule dual inhibitors like this compound, which aim to achieve similar or enhanced effects.
Table 1: Summary of In Vivo Tumor Growth Inhibition Findings
| Inhibitor(s) | Cancer Model | Key Finding | Citation |
|---|---|---|---|
| HDACs/mTOR Inhibitor 1 (Dual Inhibitor) | MV4-11 and MM1S Xenograft | 53.1% tumor growth inhibitory rate. | medchemexpress.com |
| Rapamycin + Vorinostat (Combination) | Genetically-Engineered Mouse Tumor Model | Average tumor shrinkage of 38% (up to 76%). | nih.gov |
| Panobinostat + Everolimus (Combination) | Pancreatic Cancer Xenograft | Synergistic blockade of tumor growth. | asco.org |
| BEZ235 + Panobinostat (Combination) | Lymphoma Xenograft Model | Significant reduction in tumor growth compared to single agents. | aacrjournals.org |
| Panobinostat + Everolimus (Combination) | Myc-CaP Prostate Cancer Xenograft | Significant reduction in tumor proliferation and volume. | plos.org |
Analysis of Molecular Biomarkers in Vivo
The in vivo anti-tumor activity of dual mTOR/HDAC inhibitors is underpinned by their ability to modulate key molecular pathways. Analysis of biomarkers from tumor tissues in preclinical models confirms the simultaneous engagement of both the mTOR and HDAC targets.
For a dual inhibitor designated HDACs/mTOR Inhibitor 1, in vivo studies demonstrated a clear pharmacodynamic effect. The compound was shown to downregulate the phosphorylation of ERK (p-ERK), a key component of the downstream MAPK signaling pathway, and increase the levels of acetylated histone H3 (Ac-H3). medchemexpress.com The increase in Ac-H3 is a direct indicator of HDAC inhibition, confirming target engagement in the tumor tissue. medchemexpress.com
Studies on combination therapies provide further insight into the molecular changes that can be expected from a dual inhibitor. In vivo, the combination of vorinostat and rapamycin effectively inhibited their respective targets, demonstrated by a sustained increase in acetylated H3K27 (for HDAC inhibition) and effects on phosphorylated S6 (for mTOR inhibition). nih.gov A central mechanism identified for the synergy between mTOR and HDAC inhibitors is the convergence on the TXNIP/thioredoxin anti-oxidant pathway, leading to catastrophic oxidative stress in cancer cells. nih.govnih.gov This is a cooperative effect on chromatin and transcription that a dual inhibitor is well-positioned to exploit. nih.gov
Other key biomarkers modulated by this therapeutic strategy include:
Survivin: A protein that inhibits apoptosis and promotes angiogenesis. Its expression was decreased in renal cell carcinoma models treated with a combination of an HDAC and an mTOR inhibitor. plos.orgmdpi.com
Ki67: A proliferation marker that was reduced in prostate cancer and NSCLC models following combination treatment. mdpi.com
p21 and p27: These cyclin-dependent kinase inhibitors, which mediate cell cycle arrest, were found to be upregulated. plos.org
Androgen Receptor (AR) and HIF-1α: Signaling by these transcription factors, crucial in prostate cancer, was attenuated by concurrent HDAC and mTORC1 inhibition. plos.org
Mcl-1 and Bim: In lymphoma models, synergistic killing was associated with the downregulation of the anti-apoptotic protein Mcl-1 and upregulation of the pro-apoptotic protein Bim. aacrjournals.org
Table 2: Key In Vivo Molecular Biomarker Changes
| Biomarker | Change | Pathway/Process Affected | Therapeutic Approach | Citation |
|---|---|---|---|---|
| p-ERK | Downregulated | MAPK Signaling | Dual HDAC/mTOR Inhibitor | medchemexpress.com |
| Acetyl-H3 | Upregulated | HDAC Inhibition / Chromatin Remodeling | Dual HDAC/mTOR Inhibitor | medchemexpress.com |
| TXNIP | Upregulated | Oxidative Stress | Combination Therapy | nih.govnih.gov |
| Survivin | Downregulated | Apoptosis, Angiogenesis | Combination Therapy | plos.orgmdpi.com |
| Ki67 | Downregulated | Cell Proliferation | Combination Therapy | mdpi.com |
| Mcl-1 | Downregulated | Apoptosis | Combination Therapy | aacrjournals.org |
| Bim | Upregulated | Apoptosis | Combination Therapy | aacrjournals.org |
Comparative Studies with Other mTOR and HDAC Inhibitors
The rationale for a dual mTOR/HDAC inhibitor is built upon extensive preclinical evidence demonstrating synergistic anti-cancer activity when individual inhibitors of these two classes are combined.
Synergistic Interactions with Known mTOR Inhibitors (e.g., MLN0128, Everolimus, Sirolimus)
Combining pan-HDAC inhibitors with various mTOR inhibitors has consistently resulted in synergistic cytotoxicity across numerous cancer types. The dual inhibitor this compound is designed to capitalize on these interactions within a single molecule. It achieves this by maintaining the interaction of an MLN0128-like moiety with the ATP-binding site in mTOR while simultaneously binding to the catalytic channel of HDAC. medchemexpress.com
Preclinical findings highlight the power of these combinations:
MLN0128 (Sapanisertib): The combination of the mTORC1/2 inhibitor MLN0128 with the HDAC inhibitor vorinostat was found to be highly synergistic in killing B-cell acute lymphoblastic leukemia (B-ALL) cells. nih.gov This combination increased the expression of pro-death genes and enhanced sensitivity to apoptotic triggers at the mitochondria. nih.gov In nervous system malignancies with NF-1 mutations, the combination of sapanisertib and vorinostat was also shown to be effective. mdpi.comfrontiersin.org
Everolimus (Rapalog): In pancreatic cancer models, the combination of the HDAC inhibitor panobinostat and the mTORC1 inhibitor everolimus synergistically killed cancer cells and blocked tumor growth in vivo. asco.org Similarly, in prostate cancer models, this combination resulted in significantly greater antitumor activity than either agent alone. plos.org
Sirolimus (Rapamycin): Preclinical models suggested that combining sirolimus and the HDAC inhibitor vorinostat would be effective, leading to a phase I clinical trial. oncotarget.com The combination of rapamycin with the HDAC inhibitor entinostat (B1683978) (MS-275) was also found to be synergistic across a wide panel of human cancer cell lines. nih.gov
Synergistic Interactions with Known HDAC Inhibitors (e.g., Vorinostat, Panobinostat, Trichostatin-A)
The synergy observed is not limited to a specific HDAC inhibitor, suggesting a class-wide effect when combined with mTOR pathway blockade. This provides a robust foundation for the design of dual-target agents.
Vorinostat: When combined with mTOR inhibitors like sirolimus or temsirolimus, vorinostat showed synergistic effects in various cancers, including Hodgkin lymphoma and renal cell carcinoma. oncotarget.com The combination of vorinostat with the mTOR kinase inhibitor sapanisertib potently killed malignant peripheral nerve sheath tumor (MPNST) cells, while not being toxic to non-transformed cells. nih.gov In B-ALL, vorinostat synergized with mTOR kinase inhibitors to induce apoptosis. nih.gov
Panobinostat: This pan-HDAC inhibitor, when combined with the dual PI3K/mTOR inhibitor BEZ235, acted synergistically to induce apoptosis in various non-Hodgkin lymphoma (NHL) cell lines. aacrjournals.org The combination of panobinostat and the mTOR inhibitor everolimus was also shown to be highly effective in preclinical models of pancreatic and prostate cancer. asco.orgplos.org
Trichostatin-A (TSA): In malignant breast cancer cells, the combination of Trichostatin-A with the mTORC1/2 inhibitor MLN0128 inhibited growth more efficiently than in non-tumorous cells. mdpi.com In vivo studies using TSA demonstrated its ability to protect degenerating cone photoreceptors, highlighting the neuroprotective potential of HDAC inhibition. oup.com
Dual Inhibition vs. Combination Therapy Approaches
The consistent and potent synergy observed in combination therapy studies provides a strong biological rationale for developing single-molecule, dual-target inhibitors like this compound. nih.gov A dual inhibitor offers several potential advantages over a combination of two separate drugs. These include simplified pharmacokinetics, potentially better control over the relative inhibition of the two targets, and potentially improved patient compliance.
The goal of a dual inhibitor is to recapitulate or enhance the synergistic effects seen in combination studies. For instance, combination therapies have been shown to trigger catastrophic oxidative stress and circumvent resistance pathways in a way that single agents cannot. nih.govaacrjournals.org A single molecule that engages both targets simultaneously could theoretically be more efficient at inducing these complex synergistic cell death mechanisms.
Studies have explicitly highlighted the promise of this dual-inhibition strategy. Researchers have noted that combining an mTOR inhibitor with an HDAC inhibitor can exert synergistic effects and that a single molecule inhibitor targeting both pathways has been developed with the expectation of greater tumor growth inhibition and pro-apoptotic activity than single-target agents. mdpi.com The demonstrated efficacy of various combinations—such as panobinostat with everolimus in prostate cancer, vorinostat with sapanisertib in RAS-driven tumors, and BEZ235 with panobinostat in lymphoma—underscores the broad potential of a therapeutic strategy that concurrently blocks both mTOR and HDAC activity. nih.govaacrjournals.orgplos.org The development of this compound represents a direct translation of these successful combination findings into a novel, single-agent therapeutic approach.
Research Methodologies and Experimental Approaches
Cell Culture Models for In Vitro Studies
In vitro studies are fundamental to the preliminary assessment of any potential therapeutic compound. For mTOR/HDAC-IN-1, leukemia cell lines such as MV4-11, OCI-AML2, and OCI-AML3 have been utilized to investigate its antiproliferative effects. medchemexpress.com
The investigation of this compound's biological activity typically begins with standard cell culture protocols. Hematologic malignancy cell lines, such as the biphenotypic B myelomonocytic leukemia cell line MV4-11, are cultured in appropriate media, for instance, Iscove's Modified Dulbecco's Medium (IMDM) supplemented with fetal bovine serum (FBS), and maintained in a controlled environment (37°C, 5% CO2). ubigene.us
For experimental purposes, cells are seeded at a specific density (e.g., 2 x 10^5 cells/mL) and allowed to acclimate before the introduction of the compound. this compound is typically dissolved in a solvent like Dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to final concentrations for treating the cell cultures. Control groups are treated with an equivalent amount of the solvent to ensure that observed effects are due to the compound itself. The duration of treatment can vary from a few hours to several days depending on the experimental endpoint, which could be cell viability, cell cycle progression, or apoptosis induction. medchemexpress.com
Table 1: Cell Lines and Culture Conditions for this compound Studies
| Cell Line | Cancer Type | Standard Culture Medium | Reported Use with this compound |
|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia (AML) | IMDM + 10% FBS | Evaluation of antiproliferative activity and mechanism of action. medchemexpress.com |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | RPMI-1640 + 10% FBS | Determination of antiproliferative IC50 values. medchemexpress.com |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | RPMI-1640 + 20% FBS | Determination of antiproliferative IC50 values. medchemexpress.com |
The initial evaluation of this compound is often conducted using traditional two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat plastic surface. This system is advantageous for high-throughput screening and detailed molecular analysis.
To better mimic the complex in vivo tumor microenvironment, three-dimensional (3D) cell culture systems, such as spheroids, are increasingly employed. These models allow for the study of cell-cell interactions, nutrient and oxygen gradients, and drug penetration in a more physiologically relevant context. While specific studies detailing the use of this compound in 3D culture systems are not extensively documented, this methodology represents a critical step in preclinical evaluation. For instance, in studies of other dual HDAC and mTOR inhibitors, 3D tumor spheroids have been used to assess the reduction in tumor growth and cell proliferation over time. nih.gov
Molecular Biology Techniques
To dissect the molecular mechanisms underlying the effects of this compound, a variety of molecular biology techniques are utilized. These methods allow researchers to probe changes in protein levels, phosphorylation states, and gene expression.
Western blot is a cornerstone technique used to detect specific proteins in a cell lysate and to assess their expression levels and post-translational modifications, such as phosphorylation. In the context of this compound, this technique is essential to confirm the compound's engagement with its intended targets.
The procedure involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest. For this compound, Western blot analysis in MV4-11 cells has been used to demonstrate its dual-action capability. Treatment with the compound leads to an increase in acetylated histone H3 (Ac-H3), confirming HDAC inhibition. medchemexpress.com Simultaneously, it causes a dose-dependent downregulation of phosphorylated ERK (p-ERK), a downstream effector of the mTOR pathway, indicating mTOR pathway inhibition. medchemexpress.com
Table 2: Western Blot Findings for this compound in MV4-11 Cells
| Protein Target | Treatment Time | Observed Effect | Inferred Pathway Inhibition |
|---|---|---|---|
| Acetylated Histone H3 (Ac-H3) | 6 hours | Increased expression in a dose-dependent manner | HDAC Inhibition medchemexpress.com |
| Phospho-ERK (p-ERK) | 24 hours | Decreased expression in a dose-dependent manner | mTOR Pathway Inhibition medchemexpress.com |
To gain a comprehensive understanding of the transcriptional changes induced by this compound, global gene expression profiling techniques like microarray and RNA-sequencing (RNA-seq) are employed. These methods allow for the simultaneous measurement of the expression levels of thousands of genes.
Microarray analysis utilizes probes to hybridize with labeled cDNA from treated and untreated cells, allowing for a comparison of gene expression levels.
RNA-sequencing provides a more in-depth and quantitative analysis by directly sequencing the cDNA, offering insights into alternative splicing and identifying novel transcripts in addition to quantifying gene expression.
While specific microarray or RNA-seq data for this compound is not widely published, these techniques are critical for identifying the key genes and pathways modulated by the compound. Such analyses would reveal how the dual inhibition of mTOR and HDACs cooperatively alters transcriptional programs related to cell cycle, apoptosis, and metabolism.
Following the identification of candidate genes from profiling studies, quantitative real-time polymerase chain reaction (qRT-PCR) is used for validation. This highly sensitive and specific technique measures the amount of a specific mRNA transcript, allowing for the confirmation of gene upregulation or downregulation upon treatment with this compound.
The process involves converting mRNA to complementary DNA (cDNA), which is then amplified in the presence of a fluorescent dye. youtube.com The rate of fluorescence increase is proportional to the initial amount of the target transcript. The expression of target genes is typically normalized to one or more stably expressed reference genes to ensure accuracy. youtube.comnih.gov This method is crucial for validating the transcriptional effects of this compound on specific genes that may be critical to its antitumor activity.
Cell-Based Assays
Cell viability and proliferation assays are fundamental for determining the cytotoxic and cytostatic effects of this compound. Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS are colorimetric methods that measure the metabolic activity of a cell population, which serves as a proxy for cell viability. youtube.com
In these assays, viable cells contain mitochondrial reductase enzymes that can convert the tetrazolium salt (MTT or MTS) into a colored formazan product. youtube.com The amount of formazan produced is directly proportional to the number of living, metabolically active cells. Cells are seeded in multi-well plates and treated with varying concentrations of the inhibitor. After an incubation period, the reagent is added, and the resulting color is measured with a spectrophotometer. The data is used to generate dose-response curves and calculate the IC50 value—the concentration of the compound that inhibits cell growth by 50%. aacrjournals.org Other luminescent-based assays, such as CellTiter-Glo, measure ATP levels as an indicator of cell viability. nih.gov These assays are crucial first steps in evaluating the anti-proliferative potential of dual inhibitors across different cancer cell lines. aacrjournals.orgnih.govresearchgate.net
Table 1: Representative Data from a Cell Viability Assay This table contains illustrative data showing the effect of a hypothetical dual mTOR/HDAC inhibitor on the viability of MDA-MB-231 breast cancer cells as measured by an MTS assay.
| Concentration (nM) | % Viability (Mean) | Standard Deviation |
|--------------------|--------------------|--------------------|
| 0 (Control) | 100.0 | 5.2 |
| 10 | 85.3 | 4.1 |
| 50 | 62.1 | 3.7 |
| 100 | 48.9 | 2.9 |
| 250 | 25.6 | 2.1 |
| 500 | 10.4 | 1.5 |
To determine if the observed decrease in cell viability is due to programmed cell death, apoptosis detection assays are performed. The Annexin V staining assay is a widely used method for detecting one of the earliest events in apoptosis. In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. thermofisher.com Cells are co-stained with a viability dye like propidium iodide (PI) or 7-AAD, which can only enter cells with compromised membranes (late apoptotic or necrotic cells). thermofisher.com Flow cytometry analysis then distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. thermofisher.comresearchgate.netresearchgate.net
Caspase activity assays provide complementary evidence of apoptosis. Caspases are a family of proteases that execute the apoptotic program. Assays can measure the activity of specific caspases (like the executioner caspases-3 and -7) using substrates that release a fluorescent or luminescent signal upon cleavage. An increase in caspase activity is a hallmark of apoptosis induction. nih.gov Studies consistently show that combining mTOR and HDAC inhibitors synergistically induces apoptosis in various cancer cell lines. nih.govnih.govnih.gov
Table 2: Flow Cytometry Data for Apoptosis Analysis with Annexin V/PI Staining This table presents sample data from an experiment where B-cell acute lymphoblastic leukemia (B-ALL) cells were treated with a dual mTOR/HDAC inhibitor for 48 hours.
| Treatment | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
|---------------------|---------------------|------------------------|--------------------------------|
| Control (Vehicle) | 92.5 | 3.1 | 4.4 |
| this compound | 55.8 | 24.7 | 19.5 |
Dual inhibition of mTOR and HDAC often leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle. This effect is quantified using cell cycle analysis by flow cytometry.
For this analysis, cells treated with the inhibitor are harvested, fixed (typically with ethanol), and stained with a fluorescent DNA-binding dye, most commonly propidium iodide (PI). nih.gov The intensity of the fluorescence from each cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells. The resulting data is displayed as a histogram, which shows the distribution of the cell population across the different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Treatment with mTOR and HDAC inhibitors frequently causes an accumulation of cells in the G0/G1 phase, indicating a block in the transition from G1 to S phase. aacrjournals.orgnih.govnih.gov
While viability assays measure short-term effects, clonogenic assays assess the long-term ability of single cells to proliferate and form a colony. This assay is considered a gold standard for determining the effectiveness of an anticancer agent on cell reproductive integrity.
In a clonogenic assay, a small number of cells are seeded into culture plates and treated with the inhibitor for a defined period. nih.gov The cells are then allowed to grow for 1-3 weeks in drug-free media. Afterward, the plates are fixed and stained (e.g., with crystal violet), and only colonies containing at least 50 cells are counted. nih.gov This method provides insight into the long-term cytostatic or cytotoxic effects of a compound like this compound, revealing its ability to permanently halt cell proliferation even after the drug is removed. nih.govnih.gov It is particularly useful for evaluating the effects of lower, non-cytotoxic concentrations of inhibitors over an extended period. nih.gov
Migration and Invasion Assays
The metastatic potential of cancer cells, a critical aspect of their malignancy, is often evaluated through migration and invasion assays. The dual inhibition of mTOR and histone deacetylases (HDACs) has been investigated for its effects on these processes. In a study involving prostate cancer cell lines, a modified Boyden chamber assay was utilized to explore the impact of combined treatment on cell motility. frontiersin.orgnih.gov This assay allows for the quantification of cells that migrate through a microporous membrane, with an added layer of extracellular matrix (such as Matrigel) to assess invasive capabilities.
When treated with either an mTOR inhibitor (RAD001) or an HDAC inhibitor (valproic acid, VPA) alone, a distinct reduction in tumor cell adhesion, migration, and invasion was observed. frontiersin.org However, the concurrent application of both RAD001 and VPA resulted in additive effects, particularly on the migratory and invasive behavior of the cancer cells. frontiersin.org This suggests that the combined inhibition of mTOR and HDAC pathways can more effectively slow down processes related to tumor metastasis than targeting either pathway individually. frontiersin.org The study highlighted that the combination of RAD001 and VPA showed a notable advantage over VPA monotherapy in reducing cancer cell migration and invasion. frontiersin.org
Reactive Oxygen Species (ROS) Measurement (e.g., DCFDA Staining)
The measurement of reactive oxygen species (ROS) is crucial for understanding cellular stress and apoptosis. Dichlorodihydrofluorescein diacetate (DCFDA) staining is a common method used to quantify intracellular ROS levels. This compound is cell-permeable and becomes fluorescent upon oxidation by ROS. In the context of dual mTOR and HDAC inhibition, DCFDA staining has been employed to assess the induction of oxidative stress in cancer cells.
Studies have shown that while HDAC inhibitors alone can increase ROS levels in some tumor types, the combination with an mTOR inhibitor can trigger a significantly greater and sustained increase in ROS. nih.gov For instance, in malignant peripheral nerve sheath tumor (MPNST) cell lines, the combination of an mTOR inhibitor and an HDAC inhibitor led to a 120% increase in ROS levels. nih.gov This cooperative enhancement of ROS is thought to contribute to catastrophic oxidative stress and subsequent cell death in tumor cells. nih.govbiorxiv.org The mechanism behind this synergy involves the convergence of both inhibitors on the TXNIP/thioredoxin antioxidant pathway. nih.govbiorxiv.org By suppressing two major anti-oxidant pathways, the combination therapy induces irresolvable oxidative stress, leading to tumor cell death. nih.gov
Polysome Profiling for Translational Control
In a study on breast cancer cell lines, polysome profiling revealed that the combination of an mTORC1/C2 inhibitor (MLN0128) and a pan-HDAC inhibitor (TSA) synergistically impaired polysome assembly. nih.gov This effect was accompanied by an enhanced inhibition of the phosphorylation of 4EBP1, a key regulator of translation initiation. nih.gov The reduction in polysome formation indicates a profound inhibition of protein synthesis, which is a critical factor in reducing cancer cell viability. nih.gov This mechanistic convergence on the PI3K/AKT/mTOR pathway highlights the potent anti-cancer effects of dual mTOR and HDAC inhibition on translational control. nih.gov
In Vivo Preclinical Model Techniques
Establishment and Monitoring of Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. For the evaluation of dual mTOR/HDAC inhibitors, both cell-derived xenografts (CDX) and patient-derived xenografts (PDX) have been utilized. In one study, a compound referred to as "HDACs/mTOR inhibitor 1" was tested in xenograft models of pancreatic ductal adenocarcinoma (PDAC).
The establishment of these models involved the subcutaneous injection of cancer cells (AsPC-1 for CDX) or implantation of patient tumor tissue (for PDX) into mice. Once the tumors reached a palpable size (e.g., 50-100 mm³), the mice were randomized into treatment groups. Monitoring of the xenografts involved regular measurement of tumor volume and the body weight of the mice to assess treatment efficacy and toxicity. The combination of the HDACs/mTOR inhibitor 1 with another targeted therapy, pyrotinib, was shown to effectively suppress the growth of both CDX and PDX models of PDAC.
Utilization of Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) offer a more physiologically relevant system to study cancer, as tumors arise in their natural microenvironment. A GEMM for malignant peripheral nerve sheath tumors (MPNSTs), which harbor mutations in Nf1 and p53, has been used to evaluate the efficacy of combined HDAC and mTOR inhibition. nih.gov These mice develop tumors that are histologically similar to human MPNSTs and exhibit rapid growth, mimicking the aggressive nature of the human disease. nih.gov
In this model, once palpable tumors were detected, the mice were randomized to receive treatment with HDAC and/or mTOR inhibitors. nih.gov The study demonstrated that the combination of an HDAC inhibitor (vorinostat) and an mTOR inhibitor (rapamycin) triggered potent tumor regression in vivo. nih.gov This approach allows for the investigation of therapeutic efficacy in a model that closely recapitulates the genetic and pathological features of human cancer.
Histological and Immunohistochemical Analysis of Tissue Samples
Following in vivo studies, histological and immunohistochemical (IHC) analyses of tumor tissue are essential to understand the cellular and molecular effects of the treatment. In studies involving dual mTOR/HDAC inhibitors, these techniques have provided valuable insights into the mechanism of action.
For instance, in the PDAC xenograft models treated with "HDACs/mTOR inhibitor 1," hematoxylin and eosin (H&E) staining was performed on excised tumors to observe the general tissue morphology. Furthermore, IHC for the proliferation marker Ki67 was conducted. The results showed a decrease in Ki67 staining in the tumors treated with the combination therapy, indicating a reduction in cell proliferation.
In the MPNST GEMM, electron microscopy of tumor samples from mice treated with combined HDAC and mTOR inhibitors revealed severe mitochondrial damage and significant swelling of the endoplasmic reticulum just seven hours after treatment. nih.gov This finding suggests that severe oxidative stress precedes cell death. nih.gov Additionally, pharmacodynamic analysis of the tumor tissue showed an increase in acetylated histone H3 at lysine (B10760008) 27 (Ac.H3K27) and changes in the phosphorylation status of 4E-BP1, confirming the on-target effects of the inhibitors. nih.gov
Molecular Analysis of Tumor Specimens
The molecular analysis of tumor specimens treated with dual mTOR/HDAC inhibitors is crucial for understanding their mechanism of action and identifying biomarkers of response. This typically involves treating tumor cells or patient-derived xenografts with the inhibitor and subsequently analyzing changes at the molecular level.
For a compound like this compound, which has shown to downregulate the levels of phosphorylated S6 (Phos-S6) and phosphorylated AKT (Phos-AKT) while increasing acetylated H3 (Ac-H3) and acetylated α-tubulin (Ac-α-tubulin), molecular analysis in tumor specimens would aim to confirm these effects in a more complex biological system. medchemexpress.com Techniques such as Western blotting and immunohistochemistry are employed to assess the levels of these specific protein modifications within the tumor tissue. Furthermore, gene expression profiling of tumor specimens can reveal broader transcriptional changes induced by the inhibitor.
| Cell Line | IC50 (μM) |
| A549 | 2.16 |
| HCT116 | 3.85 |
| MV4-11 | 1.74 |
| Data showing the anti-proliferative activity of this compound in different cancer cell lines. medchemexpress.com |
Bioinformatic and Computational Approaches
Bioinformatic and computational methods are essential for interpreting the large datasets generated from molecular analyses and for predicting the effects of dual inhibitors like this compound.
Network-Based Analysis of Drug Response
Network-based analysis is a powerful approach to understand the complex cellular responses to drug treatment. By integrating various types of data, such as gene expression, protein-protein interactions, and drug-target information, researchers can construct networks that model the effects of a drug on cellular pathways. For dual mTOR/HDAC inhibitors, this analysis can help to identify the key nodes and pathways that are perturbed by the simultaneous inhibition of both targets. This approach has been used to elucidate the synergistic mechanisms of combining mTOR and HDAC inhibitors, revealing their impact on critical cellular processes.
Gene Set Enrichment Analysis (GSEA)
Gene Set Enrichment Analysis (GSEA) is a computational method that determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states (e.g., treated vs. untreated cells). In the context of this compound, GSEA would be used to analyze gene expression data from treated cells to identify pathways that are significantly up- or downregulated. Studies on combined mTOR and HDAC inhibition have utilized GSEA to identify a cooperative response signature, pinpointing pathways related to the cancer phenotype that are cooperatively regulated by the drug combination. medchemexpress.com
Upstream Regulator Analysis
Upstream regulator analysis is a bioinformatic technique used to identify the upstream transcriptional regulators (e.g., transcription factors, cytokines) that may be responsible for the observed gene expression changes following drug treatment. This analysis helps to connect the drug's targets to the downstream transcriptional effects. For the combination of mTOR and HDAC inhibitors, upstream regulator analysis has successfully identified the MYC/E2F axis as being significantly inhibited, providing a mechanistic explanation for the observed anti-cancer effects. medchemexpress.com
Computational Modeling of Synergistic Effects
Computational modeling is employed to predict and quantify the synergistic effects of targeting multiple proteins. For a dual inhibitor like this compound, these models can help to understand how the simultaneous inhibition of mTOR and HDACs leads to a greater therapeutic effect than targeting either protein alone. Models can be built based on dose-response matrices from in vitro experiments to calculate synergy scores, such as the Bliss synergy score. These computational approaches are vital for optimizing drug design and predicting the efficacy of dual-targeting agents in different cancer contexts.
Future Directions in Mtor/hdac in 1 Research
Elucidation of Novel Molecular Targets and Off-Target Effects
While mTOR/HDAC-IN-1 is designed as a dual inhibitor, a comprehensive understanding of its full interaction profile within the cell is essential. Future research will likely focus on identifying any additional molecular targets or off-target effects that could contribute to its therapeutic efficacy or potential side effects. Advanced proteomics and kinome profiling technologies can be employed to map the complete interactome of the compound. For example, a kinome-wide selectivity profile for a similar dual mTOR/HDAC inhibitor, compound 12l, was conducted to understand its broader kinase interactions. sci-hub.se This type of analysis for this compound would provide a more complete picture of its mechanism of action.
Furthermore, investigating the impact of this compound on non-histone proteins is a critical avenue. HDACs are known to deacetylate a variety of proteins beyond histones, including transcription factors and chaperone proteins, thereby regulating key cellular processes like proliferation, migration, and cell death. researchgate.netoncotarget.com Understanding how this compound influences the acetylation status and function of these non-histone substrates could reveal novel mechanisms underlying its anti-cancer activity.
Identification of Biomarkers for Response and Resistance
A significant challenge in targeted cancer therapy is predicting which patients will respond to a particular treatment and understanding the mechanisms that lead to resistance. Future research on this compound will need to prioritize the identification of predictive biomarkers. This could involve analyzing the genetic and epigenetic landscape of cancer cells to identify signatures associated with sensitivity or resistance. For instance, mutations in the MYC gene have been shown to confer resistance to combined mTOR/HDAC inhibition. aacrjournals.org
Transcriptomic and proteomic analyses of tumor cells before and after treatment with this compound can help identify molecular changes that correlate with response. For example, in studies with other mTOR and HDAC inhibitors, the downregulation of AKT mRNA and the induction of the pro-apoptotic protein BIM have been identified as potential biomarkers of response. plos.orgaacrjournals.org Moreover, investigating feedback loops, such as the p70S6K-dependent negative feedback loop that can lead to AKT upregulation and resistance to mTORC1 inhibition, will be crucial for developing strategies to overcome resistance. oncotarget.com
Exploration in Diverse Disease Models Beyond Cancer
While the primary focus of this compound research has been on cancer, the pathways it targets are implicated in a variety of other diseases. The mTOR pathway is a critical regulator of cell growth and metabolism, and its dysregulation is linked to conditions such as cardiac hypertrophy. mdpi.comnih.gov Similarly, HDACs are involved in inflammatory and autoimmune diseases. Therefore, a significant future direction is the exploration of this compound's therapeutic potential in non-cancerous disease models.
Preclinical studies could investigate the efficacy of this compound in models of neurodegenerative diseases, cardiovascular disorders, and autoimmune conditions. For instance, class I HDAC inhibitors have shown promise in attenuating pathological cardiac remodeling. nih.gov Investigating whether the dual inhibition offered by this compound provides enhanced or synergistic benefits in these contexts will be a key area of research.
Development of Advanced Delivery Systems and Formulation Strategies
The translation of promising compounds like this compound from the lab to the clinic often hinges on the development of effective drug delivery systems. Future research will need to focus on creating advanced formulations to improve the compound's solubility, stability, and bioavailability. Nanotechnology-based drug delivery systems (NDDS) represent a promising approach, as they can specifically target tumor cells, thereby enhancing efficacy and reducing off-target toxicity. frontiersin.org
Strategies such as encapsulating this compound in liposomes, nanoparticles, or other nanocarriers could improve its pharmacokinetic profile and allow for controlled release. These advanced formulations could also help to overcome the limitations of single therapies and reduce the development of drug resistance. frontiersin.org
Integration with Other Targeted Therapies or Immunomodulators in Preclinical Research
Combination therapy is a cornerstone of modern cancer treatment, and the future of this compound will likely involve its integration with other therapeutic agents. Preclinical studies have already shown that combining mTOR and HDAC inhibitors can have synergistic effects in various cancer models, including pancreatic cancer and B-cell acute lymphoblastic leukemia. ascopubs.orgnih.gov
A particularly promising area is the combination of this compound with immunomodulators. HDAC inhibitors have been shown to have immunomodulatory effects, such as decreasing the number and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). researchgate.net Combining this compound with immune checkpoint inhibitors could therefore enhance the anti-tumor immune response. researchgate.netnih.gov Preclinical research should explore these combinations in various cancer models to determine optimal dosing and scheduling.
Structural Modification and Structure-Activity Relationship Studies for Enhanced Potency and Selectivity
To improve the therapeutic index of this compound, future research will focus on its structural modification and the detailed study of its structure-activity relationships (SAR). By synthesizing and evaluating a series of analogs, researchers can identify the key structural features responsible for its potent and selective inhibition of mTOR and HDAC1. nih.govacs.org
For example, the initial design of a similar dual inhibitor, compound 12l, utilized a pyrimidine-pyrazolyl pharmacophore to append the HDAC recognition cap and a hydroxamic acid as a zinc-binding motif. nih.govsci-hub.se Further modifications to this scaffold could lead to compounds with improved potency, enhanced selectivity for specific HDAC isoforms, and better drug-like properties. researchgate.net These second-generation inhibitors could offer a more targeted and less toxic therapeutic option.
Q & A
Q. What experimental approaches are recommended to validate the dual inhibition of mTOR and HDAC by mTOR/HDAC-IN-1?
To confirm dual target engagement, researchers should:
- Perform in vitro enzymatic assays using purified mTOR and HDAC isoforms (e.g., HDAC1, HDAC6) to measure IC50 values .
- Use siRNA or CRISPR-mediated knockout models to assess loss of target activity in cell lines. For example, reduced phosphorylation of Akt (Ser473) indicates mTOR inhibition, while hyperacetylation of histones (e.g., H3K9ac) confirms HDAC inhibition .
- Validate selectivity via kinase profiling panels to rule off-target effects .
Q. How should researchers design assays to determine the IC50 values of this compound across different cell lines?
- Enzymatic assays : Use fluorogenic substrates (e.g., acetylated peptides for HDACs) and measure deacetylation rates via fluorescence quenching. For mTOR, assess phosphorylation of downstream targets like S6K1 .
- Cell-based assays : Treat cancer cell lines (e.g., HCT-116, MCF-7) with gradient concentrations of this compound. Measure viability via MTT or apoptosis via Annexin V/PI staining. IC50 values should be calculated using nonlinear regression models (e.g., GraphPad Prism) .
- Report biological and technical replicates (n ≥ 3) and include confidence intervals to ensure statistical robustness .
Q. What methodologies are critical for assessing the synergistic effects of this compound on apoptosis and cell cycle arrest?
- Use combination index (CI) analysis (Chou-Talalay method) to evaluate synergism with other therapies (e.g., chemotherapeutics) .
- Perform flow cytometry to quantify cell cycle phases (G1, S, G2/M) and apoptosis markers (caspase-3/7 activation). For example, G2/M arrest in MCF-7 cells suggests disrupted HDAC-mediated chromatin remodeling .
- Validate findings with Western blotting for cyclin-dependent kinases (CDKs) and apoptotic proteins (Bax, Bcl-2) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across different cancer models?
- Context-dependent variability : Compare pharmacokinetic profiles (e.g., plasma stability, tissue penetration) in xenograft vs. syngeneic models .
- Epigenetic heterogeneity : Stratify cell lines by baseline HDAC expression (qPCR) or histone acetylation status (ChIP-seq). For example, PTEN-null tumors may show heightened mTOR dependency .
- Apply meta-analysis frameworks to reconcile discrepancies, ensuring adherence to PRISMA guidelines for systematic reviews .
Q. What strategies optimize this compound’s selectivity for specific HDAC isoforms in structural studies?
- Conduct molecular docking simulations using HDAC isoform-specific crystal structures (e.g., HDAC1 vs. HDAC6) to identify binding pocket interactions .
- Validate predictions via site-directed mutagenesis of key residues (e.g., Zn<sup>2+</sup>-binding domains) and measure enzymatic activity shifts .
- Use isoform-selective inhibitors (e.g., tubastatin A for HDAC6) as controls in competition assays .
Q. How should in vivo efficacy studies be designed to evaluate this compound’s therapeutic potential?
- Animal models : Use orthotopic or patient-derived xenografts (PDX) with immunocompetent hosts to mimic tumor microenvironments .
- Dosage optimization : Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to establish maximum tolerated doses (MTD) and trough concentrations .
- Endpoint analysis : Quantify tumor volume via caliper measurements and validate target modulation via IHC (e.g., p-Akt, acetyl-histone H3) .
Q. What experimental frameworks address resistance mechanisms to this compound in long-term treatment?
- Generate resistant cell lines via chronic exposure (6–12 months) and perform whole-exome sequencing to identify mutations in mTOR or HDAC domains .
- Assess compensatory pathways (e.g., PI3K-Akt, ERK) via phosphoproteomic arrays and validate with pathway-specific inhibitors .
- Use longitudinal RNA-seq to track epigenetic adaptations (e.g., chromatin remodeler upregulation) .
Methodological Considerations
- Statistical rigor : Report exact p-values, effect sizes (Cohen’s d), and 95% CIs for all key findings. Avoid dichotomous significance thresholds (e.g., p < 0.05) .
- Data transparency : Upload raw datasets (e.g., flow cytometry, RNA-seq) to repositories like GEO, with private reviewer links during submission .
- Ethical compliance : For preclinical studies, include IACUC approval details and randomization protocols (e.g., block randomization for treatment groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
